Lanreotide
Overview
Description
Lanreotide is a synthetic octapeptide analog of somatostatin, a hormone that inhibits numerous endocrine, neuroendocrine, exocrine, and paracrine functions. It is primarily used for therapeutic purposes, particularly in the treatment of acromegaly and gastroenteropancreatic neuroendocrine tumors.
Synthesis Analysis
Lanreotide synthesis involves using Rink Amide MBHA resin as a solid support and Fmoc-amino acids as raw materials. Post-synthesis, the crude peptide undergoes cyclization, followed by isolation and purification. The synthesis process achieves a purity of over 99% with a total yield of 17.7% (Guiyin, 2013).
Molecular Structure Analysis
Lanreotide is a cyclic octapeptide containing three aromatic residues. Its molecular structure is characterized by its ability to self-assemble in water into monodisperse nanotubes, which are 24 nm wide. The molecular packing within the nanotube walls has been characterized, indicating four hierarchical levels of organization. The formation of these nanotubes is attributed to specific molecular parameters, including the specificity of two of the three aromatic side chains, the spatial arrangement of hydrophilic and hydrophobic residues, and the aromatic side chain in the beta-turn of the molecule (Valéry et al., 2008).
Chemical Reactions and Properties
Lanreotide's chemical properties include its interactions with somatostatin receptors (SSTRs), specifically SSTR2 and SSTR5, which are crucial for its therapeutic effects. Its interaction with these receptors is thought to be responsible for decreasing growth hormone secretion and cell proliferation in acromegaly. The drug is less potent than octreotide in inhibiting growth hormone release from the pituitary gland (Castinetti et al., 2009). Additionally, lanreotide has been used as a capping agent for gold nanoparticles in biomedical applications, demonstrating its ability to form stable covalent interactions (Molina-Trinidad et al., 2011).
Physical Properties Analysis
The physical properties of lanreotide, particularly its aggregation behavior, have been studied using techniques like fluorescence, circular dichroism, and Raman scattering. These studies have revealed solvent-dependent structural dynamics, indicating the presence of a type-II' β-turn in its structure (Hernández et al., 2014).
Chemical Properties Analysis
Lanreotide's chemical properties are closely related to its structural dynamics and interactions with biological receptors. Its ability to bind to specific somatostatin receptors and its subsequent biological actions, such as the inhibition of growth hormone release, are central to its therapeutic applications. The drug's formulation as a slow-release compound also influences its pharmacokinetics and efficacy in clinical settings (Castinetti et al., 2009).
Scientific Research Applications
Specific Scientific Field
Summary of the Application
Lanreotide is used in the treatment of acromegaly, a hormonal disorder that results when the pituitary gland at the base of the brain produces too much growth hormone .
Methods of Application or Experimental Procedures
In a multicenter, open-label, dose-ascending study, cohorts of nine patients with acromegaly received single doses of a new prolonged-release formulation (PRF) of lanreotide every 12 weeks .
Results or Outcomes
The safety and tolerability profile was in-line with the known safety profile of lanreotide autogel. Lanreotide PRF was well tolerated and the pharmacokinetic profile suggests that a dosing interval of 12 weeks could be achievable .
Application in Metastatic Enteropancreatic Neuroendocrine Tumors
Specific Scientific Field
Summary of the Application
Lanreotide is used in the treatment of metastatic enteropancreatic neuroendocrine tumors .
Methods of Application or Experimental Procedures
Patients with advanced, well-differentiated or moderately differentiated, nonfunctioning, somatostatin receptor–positive neuroendocrine tumors of grade 1 or 2 were randomly assigned to receive an extended-release aqueous-gel formulation of lanreotide at a dose of 120 mg once every 28 days for 96 weeks .
Results or Outcomes
Lanreotide was associated with significantly prolonged progression-free survival among patients with metastatic enteropancreatic neuroendocrine tumors of grade 1 or 2 .
Application in Controlling Growth of Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs)
Specific Scientific Field
Summary of the Application
Lanreotide is used in controlling the growth of Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs) .
Methods of Application or Experimental Procedures
The CLARINET study showed that 120 mg lanreotide Autogel was administered every 4 weeks to patients with GEP-NETs, with grade 1 or grade 2 (Ki-67 <10%) disease .
Results or Outcomes
The study found that lanreotide improves progression-free survival (PFS) in patients with GEP-NETs, providing class I evidence of its antiproliferative effects .
Application in Prolonged-Release Formulation
Specific Scientific Field
Summary of the Application
Lanreotide is used in a new prolonged-release formulation (PRF) for patients with acromegaly .
Methods of Application or Experimental Procedures
In a multicenter, open-label, dose-ascending study, cohorts of nine patients with acromegaly received single doses of lanreotide PRF according to a 3 + 3 + 3 scheme .
Results or Outcomes
The safety and tolerability profile was in-line with the known safety profile of lanreotide autogel. Lanreotide PRF was well tolerated and the pharmacokinetic profile suggests that a dosing interval of 12 weeks could be achievable .
properties
IUPAC Name |
10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-naphthalen-2-ylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H69N11O10S2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDHBTGHUJUUFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H69N11O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1096.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Lanreotide is a somatostatin analogue (SSA) and has mainly inhibitory effects which are mediated via somatostatin receptors (SSTRs) 2 and 5 and include inhibition of growth hormone release in the brain. Tumor SSTR activation induces downstream cell cycle arrest and/or apoptosis, and also results in blunted production of substances that support tumor growth as well as tumor angiogenesis. This leads to the anti-proliferative effects of Lanreotide. | |
Record name | Lanreotide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06791 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Lanreotide | |
CAS RN |
108736-35-2, 127984-74-1 | |
Record name | Lanreotide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06791 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | [cyclo S-S]-3-(2- naphthyl)-D-alanyl-L-cysteinyl-L-tryrosyl-D-tryptophyl-L-lysyl-L-valyl-L- cysteinyl-L-threoninamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.